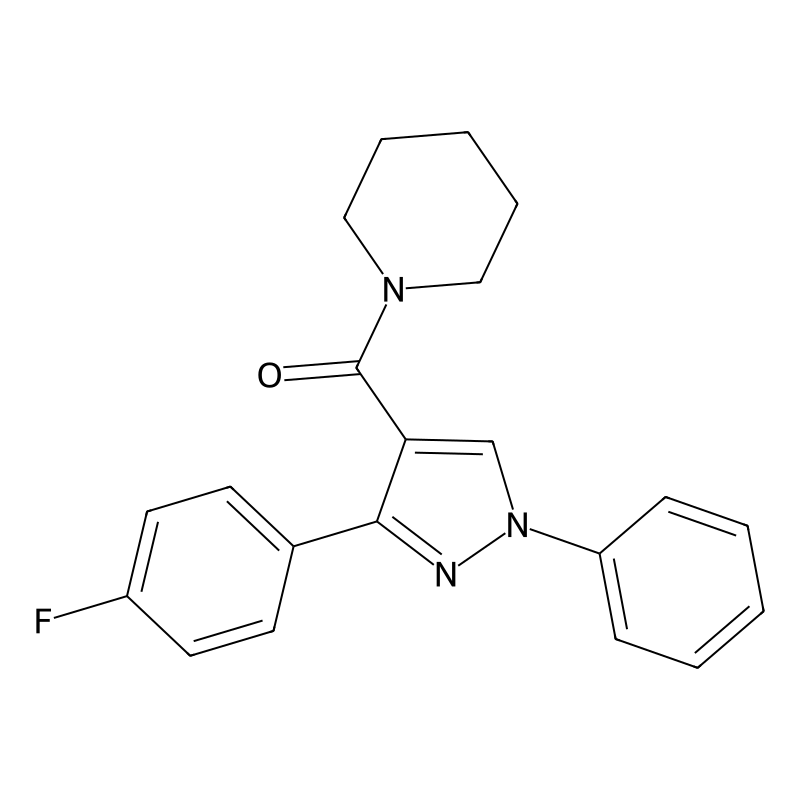

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a small organic molecule belonging to the class of benzoylpyrazoles. It features a pyrazole ring substituted with a 4-fluorophenyl group and a phenyl group, linked to a piperidine moiety through a carbonyl group. The chemical formula is , and it has a molecular weight of approximately 371.3623 g/mol .

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of its potential biological activities using in vitro and in vivo assays.

- Computational studies to predict its interactions with biomolecules and potential drug targets.

Citation

Potential as Kinase Inhibitors

-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine and related compounds have been investigated for their potential to inhibit kinases, which are enzymes involved in various cellular processes. Studies suggest that these compounds may exhibit activity against specific kinases, such as Aurora kinases and FLT3, which are implicated in cancer cell proliferation and survival. Source: [A series of 1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)carbonylpiperidines as potential Aurora kinase inhibitors] Source: [4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-piperidine derivatives as FLT3 inhibitors]

Antibacterial Activity

Some research suggests that 1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine and its derivatives may possess antibacterial properties. However, further investigation is needed to determine their efficacy and potential mechanisms of action against various bacterial strains. Source: [Synthesis and antibacterial activity of novel N-substituted piperidinyl derivatives of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: ]

- Nucleophilic substitutions: The carbonyl carbon can act as an electrophile, allowing for nucleophilic attack by various nucleophiles.

- Reduction reactions: The carbonyl group can be reduced to form alcohols or amines.

- Condensation reactions: Reacting with amines or other nucleophiles can lead to the formation of more complex structures.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of serine/threonine kinases, which are crucial for the MAP kinase signal transduction pathway. This pathway is involved in various cellular responses to external stimuli, including inflammation and stress responses .

The synthesis of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves the following steps:

- Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Introduction of substituents: The 4-fluorophenyl and phenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.

- Formation of the piperidine linkage: This may involve coupling a piperidine derivative with the pyrazole intermediate using standard coupling techniques.

- Final modifications: Purification and characterization through crystallization or chromatography techniques.

Interaction studies have revealed that this compound can bind effectively to specific protein targets within the MAPK pathway, influencing downstream signaling events. Molecular docking studies suggest strong binding affinities, indicating its potential as a lead compound for further drug development aimed at modulating kinase activity .

Several compounds share structural characteristics with (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenyl)-1H-pyrazole | Pyrazole ring with fluorophenyl | Focus on anti-inflammatory properties |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | Amino substitution on pyrazole | Enhanced solubility and potential for pro-drug design |

| 3-(4-Nitrophenyl)-1H-pyrazole | Nitro substitution on pyrazole | Increased reactivity and potential for bioactivity |

| N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazide | Hydrazide derivative | Potential for enhanced biological interactions |

These compounds highlight the versatility of pyrazole derivatives in medicinal chemistry while showcasing the unique profile of (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone, particularly in its kinase inhibition capabilities and potential therapeutic applications.